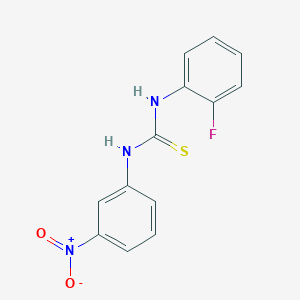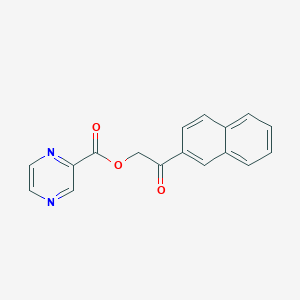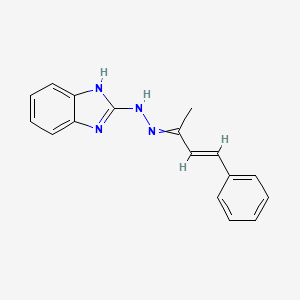
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea, also known as FNPT, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a thiourea derivative that has been synthesized through a variety of methods and has been found to possess interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea is not fully understood, but it has been proposed that it acts through various pathways. In anti-cancer studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the expression of various oncogenes and activate tumor suppressor genes. In anti-inflammatory studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to possess interesting biochemical and physiological effects. In anti-cancer studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the expression of oncogenes. In anti-inflammatory studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In imaging studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to exhibit strong fluorescence properties, making it a potential candidate for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its potential applications in various fields. However, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several potential future directions, including its potential as an anti-cancer agent, anti-inflammatory agent, and fluorescent probe. In anti-cancer studies, future directions could include the optimization of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea for specific cancer types and the development of combination therapies with other anti-cancer agents. In anti-inflammatory studies, future directions could include the development of more potent and selective anti-inflammatory agents based on N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea. In imaging studies, future directions could include the development of new imaging techniques based on the strong fluorescence properties of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in various fields. It has been synthesized through various methods and has been found to possess interesting biochemical and physiological effects. N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its potential applications in various fields. However, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several potential future directions, including its potential as an anti-cancer agent, anti-inflammatory agent, and fluorescent probe.
Synthesemethoden
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been synthesized through various methods, including the reaction of 2-fluoroaniline with 3-nitrobenzoyl isothiocyanate in the presence of a base. Another method includes the reaction of 2-fluoroaniline with 3-nitrobenzaldehyde in the presence of a base and thiourea. These methods have been optimized to produce high yields of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea with good purity.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess interesting biochemical and physiological effects, making it a potential candidate for drug development. In medicinal chemistry, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In pharmacology, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it a potential candidate for imaging applications.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-11-6-1-2-7-12(11)16-13(20)15-9-4-3-5-10(8-9)17(18)19/h1-8H,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZAJVIBLQRRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
